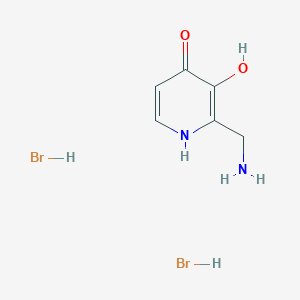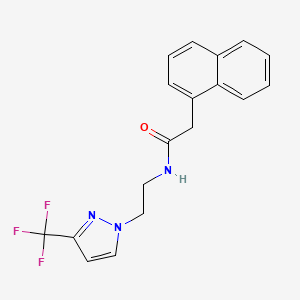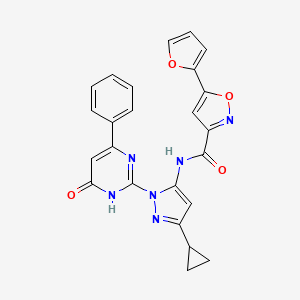
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Halogenation and Substituent Effects
- Studies have explored the regioselective halogenation of activated pyridines, including amino and hydroxy substituted pyridines, demonstrating the influence of substituents on reactivity and regioselectivity. This research contributes to the understanding of chemical modifications and synthesis of complex pyridine derivatives (Canibano et al., 2001).
Synthesis of Pyridine Derivatives
- Aminomethylation reactions of hydroxy-substituted pyridines have been investigated, revealing insights into the synthesis of sulfur-containing amino and hydroxymethyl derivatives. These findings have implications for developing novel compounds with potential pharmacological applications (Smirnov et al., 2005).
Crystal Structure Analysis
- The crystal and molecular structure of compounds related to 2-(aminomethyl)pyridine derivatives has been elucidated through X-ray analysis. Such studies provide a deeper understanding of the molecular geometry and potential intermolecular interactions, which are crucial for designing materials with specific properties (Batterham & Wunderlich, 1969).
Optical and Magnetic Properties
- The synthesis of lanthanide clusters using hydroxymethylpyridine demonstrates the compound's utility in creating materials with unique optical and magnetic properties. This research opens pathways to applications in sensors, data storage, and luminescent materials (Alexandropoulos et al., 2011).
Hyperbranched Polyelectrolytes
- Hyperbranched poly[bis(alkylene)pyridinium]s have been synthesized, showcasing the potential of pyridine derivatives in creating new polyelectrolyte materials. These developments are significant for applications in water purification, drug delivery systems, and electronic devices (Monmoton et al., 2008).
Synthesis of Organic-Inorganic Perovskites
- By manipulating the substituent position of aminomethyl on the pyridine ring, researchers have synthesized various dimensional lead bromide frameworks. These findings have implications for the development of advanced photovoltaic devices, LEDs, and other optoelectronic applications (Li et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2BrH/c7-3-4-6(10)5(9)1-2-8-4;;/h1-2,10H,3,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABEGDAWRMKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)CN.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)




![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)
![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)
